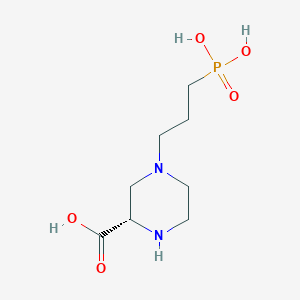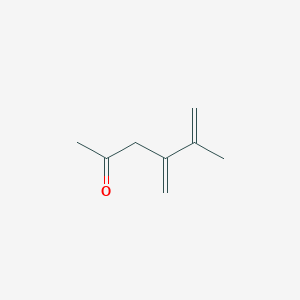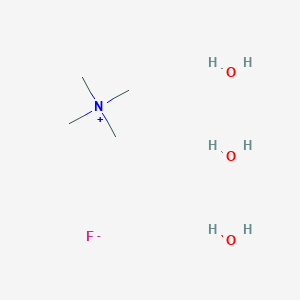
Di-(isoamyl)dimercaptosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is an organic compound characterized by its unique structure, which includes two 3-methylbutyl groups and two sulfanyl groups attached to a butanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate typically involves the esterification of (2S,3R)-2,3-bis(sulfanyl)butanedioic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester groups can undergo hydrolysis to release active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate: Unique due to the presence of both sulfanyl and ester groups.
(2S,3R)-2,3-bis(sulfanyl)butanedioic acid: Lacks the ester groups, making it less lipophilic.
Bis(3-methylbutyl) (2S,3R)-2,3-bis(hydroxyl)butanedioate: Contains hydroxyl groups instead of sulfanyl groups, leading to different reactivity and properties.
Uniqueness
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is unique due to its combination of sulfanyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
118908-63-7 |
|---|---|
Molekularformel |
C14H24O4S2-2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C14H26O4S2/c1-9(2)5-7-17-13(15)11(19)12(20)14(16)18-8-6-10(3)4/h9-12,19-20H,5-8H2,1-4H3/t11-,12+ |
InChI-Schlüssel |
KGIMOZLPRWGDDS-UHFFFAOYSA-L |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)S)S |
Isomerische SMILES |
CC(C)CCOC(=O)[C@@H]([C@@H](C(=O)OCCC(C)C)S)S |
Kanonische SMILES |
CC(C)CCC(CCC(C)C)(C(=O)[O-])C(C(=O)[O-])(S)S |
Synonyme |
di-(isoamyl)dimercaptosuccinate DiADMS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








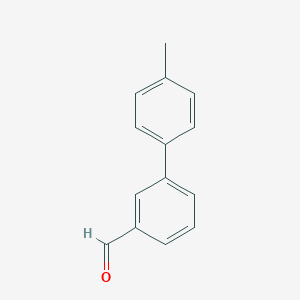
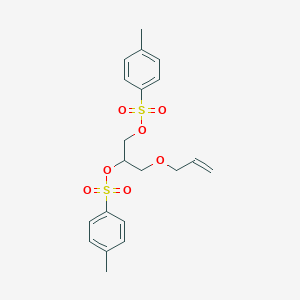

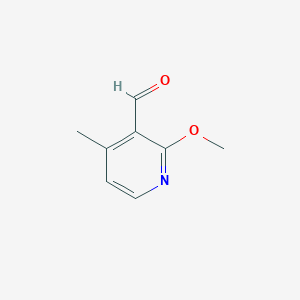
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
